4-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine
Overview
Description
4-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine, also known as PPSM, is a chemical compound that belongs to the class of sulfonamide compounds. PPSM has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
Mechanism of Action
The mechanism of action of 4-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine involves its ability to bind to the active site of target enzymes, thereby inhibiting their activity. The sulfonamide group of 4-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine is known to form a strong hydrogen bond with the zinc ion at the active site of carbonic anhydrase, which is essential for its catalytic activity. This results in the inhibition of the enzyme's activity and the subsequent reduction in the production of bicarbonate ions.
Biochemical and Physiological Effects:
4-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of various inflammatory diseases. In addition, 4-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine has been found to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine is its potent inhibitory activity against a range of enzymes, which makes it a valuable tool for studying enzyme kinetics and structure-activity relationships. However, one of the limitations of 4-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.
Future Directions
There are several potential future directions for research on 4-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine. One area of interest is the development of novel 4-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine derivatives with improved solubility and bioavailability, which could enhance their therapeutic potential. Another area of interest is the investigation of the mechanism of action of 4-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine against various enzymes, which could provide insights into the development of new enzyme inhibitors. Finally, the application of 4-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine in material science, such as the development of new polymers and coatings, is also an area of potential future research.
Scientific Research Applications
4-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine has been widely studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against a range of enzymes, including carbonic anhydrase, matrix metalloproteinases, and sulfonamide inhibitors. In addition, 4-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine has been found to possess anti-inflammatory, anticancer, and antiviral properties.
properties
IUPAC Name |
4-[3-(4-chlorophenyl)sulfonylphenyl]sulfonylmorpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO5S2/c17-13-4-6-14(7-5-13)24(19,20)15-2-1-3-16(12-15)25(21,22)18-8-10-23-11-9-18/h1-7,12H,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZFXCNUIHVKLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-({3-[(4-Chlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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